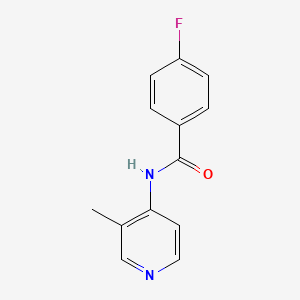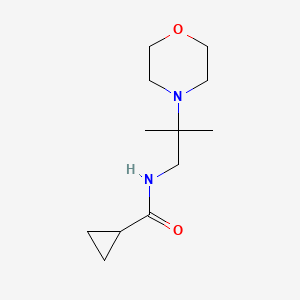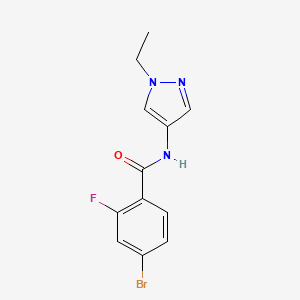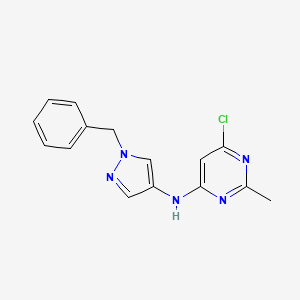![molecular formula C14H19NO4 B14909433 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is an organic compound with a complex structure that includes a morpholine ring, a hydroxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid typically involves the reaction of 2,6-dimethylmorpholine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as esterification, hydrolysis, and purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylacetic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenylacetic acid groups may play a role in binding to enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino}benzoic acid
- 2-{(2R,6S)-2,6-dimethylmorpholine-4-sulfonylamino}acetic acid
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-10-8-15(9-11(2)19-10)14(18,13(16)17)12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3,(H,16,17)/t10-,11+,14? |
Clé InChI |
SNJQHSRMEWCNGF-BVUQATHDSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C(C2=CC=CC=C2)(C(=O)O)O |
SMILES canonique |
CC1CN(CC(O1)C)C(C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
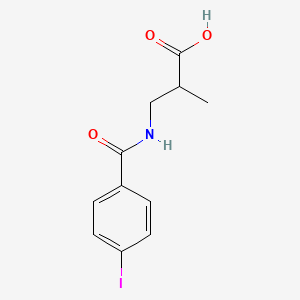


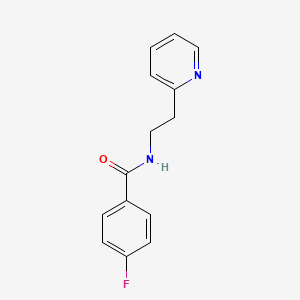

![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
